molecular formula C4H9NO2 B13408356 L-Aminobutyric-2,3,3-d3 Acid

L-Aminobutyric-2,3,3-d3 Acid

Cat. No.: B13408356
M. Wt: 106.14 g/mol
InChI Key: QWCKQJZIFLGMSD-UHVFUKFASA-N
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Description

L-Aminobutyric-2,3,3-d3 Acid: is a deuterated analog of L-aminobutyric acid, a neurotransmitter that plays a crucial role in the central nervous system. This compound is often used as a tracer in metabolic studies and as a tool in pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: The preparation of L-2-aminobutyric acid can be achieved through various chemical methods, including ammonolysis of α-halogen acid, reduction reactions, ammoniation hydrolysis reactions, and butanone acid reduction.

    Enzymatic Conversion: Enzymatic synthesis involves the conversion of L-threonine to 2-ketobutyric acid by threonine deaminase, followed by the transformation of 2-ketobutyric acid to L-2-aminobutyric acid using leucine dehydrogenase.

Industrial Production Methods:

    Microbial Fermentation: Escherichia coli strains are engineered to produce L-2-aminobutyric acid through metabolic engineering.

    Whole-Cell Catalysis: This method enhances the catalytic efficiency of recombinant Escherichia coli for L-2-aminobutyric acid production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: L-2-aminobutyric acid can undergo oxidation reactions, where it is converted to corresponding oxo acids.

    Reduction: Reduction reactions can convert L-2-aminobutyric acid to its corresponding alcohols.

    Substitution: Substitution reactions involve the replacement of functional groups in L-2-aminobutyric acid with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation Products: Oxo acids.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

  • Used as a tracer in metabolic studies to understand biochemical pathways.

Biology:

  • Investigated for its role in neurotransmission and its effects on the central nervous system.

Medicine:

  • Utilized in pharmacological research to study the effects of deuterated compounds on biological systems.

Industry:

  • Employed in the synthesis of chiral drugs such as anti-epileptic Levetiracetam, anti-tuberculotic Ethambutol, and Brivaracetam .

Mechanism of Action

Mechanism:

  • L-Aminobutyric-2,3,3-d3 Acid acts as a receptor antagonist in the central nervous system. It binds to specific receptors, inhibiting their activity and modulating neurotransmission .

Molecular Targets and Pathways:

  • The primary molecular targets are neurotransmitter receptors in the central nervous system. The pathways involved include those related to neurotransmission and metabolic regulation .

Comparison with Similar Compounds

    L-aminobutyric acid (GABA): A naturally occurring neurotransmitter in the central nervous system.

    D-aminobutyric acid: An enantiomer of L-aminobutyric acid with different biological activity.

    L-threonine: A precursor in the biosynthesis of L-2-aminobutyric acid.

Uniqueness:

  • L-Aminobutyric-2,3,3-d3 Acid is unique due to its deuterated nature, which makes it a valuable tool in metabolic and pharmacological research. Its stability and distinct isotopic signature allow for precise tracing and analysis in scientific studies.

Properties

Molecular Formula

C4H9NO2

Molecular Weight

106.14 g/mol

IUPAC Name

2-amino-2,3,3-trideuteriobutanoic acid

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i2D2,3D

InChI Key

QWCKQJZIFLGMSD-UHVFUKFASA-N

Isomeric SMILES

[2H]C([2H])(C)C([2H])(C(=O)O)N

Canonical SMILES

CCC(C(=O)O)N

Origin of Product

United States

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